molecular formula C7H7FN2 B014776 4-Fluorobenzamidine CAS No. 2339-59-5

4-Fluorobenzamidine

Cat. No.: B014776
CAS No.: 2339-59-5
M. Wt: 138.14 g/mol
InChI Key: OSTGTIZRQZOYAH-UHFFFAOYSA-N
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Description

4-Fluorobenzamidine is an organic compound with the chemical formula C7H7FN2. It is a derivative of benzamidine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .

Mechanism of Action

Target of Action

It’s known that benzamidine derivatives can interact with various enzymes and receptors

Mode of Action

Some benzamidine derivatives have been found to act as competitive inhibitors of certain enzymes. The fluorine atom in 4-Fluorobenzamidine could potentially enhance the compound’s binding affinity to its targets, but this needs to be confirmed by further studies.

Biochemical Pathways

Benzamidine derivatives have been associated with various biological pathways. More research is required to elucidate the exact pathways influenced by this compound.

Result of Action

Some benzamidine derivatives have demonstrated antitumor activity, suggesting potential cytotoxic effects . Further investigations are needed to determine the specific effects of this compound.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various types of chemical bonds and forces

Cellular Effects

A study has shown that a fluorobenzamidine derivative exerts antitumor activity against breast cancer in mice via pro-apoptotic activity . This suggests that 4-Fluorobenzamidine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study has shown that a fluorobenzamidine derivative has antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzamidine can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to yield this compound . Another method involves the cyclodehydration of 4-fluorophenylacetic acid using hydroxylamine hydrochloride as a solvent .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 4-fluorobenzonitrile with hydrogen chloride gas in the presence of a suitable catalyst. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Fluorobenzamidine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity.

Properties

IUPAC Name

4-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTGTIZRQZOYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401657
Record name 4-Fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2339-59-5
Record name 4-Fluorobenzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2339-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

380 mL 1N LiHMDS-solution in n-hexane was added to 20 g 4-fluoro-benzonitrile in 1 L diethylether. The reaction was stirred for 2 h at RT and decomposed with 1 L 4 NHCL-solution at 0° C. 4 N sodium hydroxide was added until pH 12 was reached and the water layer was extracted with chloroform. The organic layer was dried and evaporated to give 6.6 g of the desired product. Rt: 0.30 min (method B), (M+H)+: 139
Quantity
380 mL
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Synthesis routes and methods II

Procedure details

380 mL 1N LiHMDS-solution in n-hexane was added to 20 g 4-fluoro-benzonitrile in 1 L diethylether. The reaction was stirred 2 h at RT and 4N HCL solution was added at 0° C. until pH=12. The water layer was extracted with chloroform. The organic layer was dried and evaporated to give 6.64 g of the desired product. Rt: 2.28 min (method K), (M+H)+: 139
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380 mL
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Synthesis routes and methods III

Procedure details

To an ice-cold solution of hexamethyldisilazane (7 ml) in Et2O (40 ml) was added n-BuLi (1.6M in hexanes, 20.6 ml), followed by a solution of 4-fluorobenzonitrile (2 g) in Et2O (10 ml). After stirring at 0° C. for 10 min, the mixture was allowed to warm to RT and was stirred at RT for 20 h. The mixture was acidified to pH 1 by adding a 1M HCl solution and was washed with CHCl3. The aqueous layer was then basified to pH 14 by adding Na2CO3 and NaOH and was extracted twice with CHCl3. The org. layers were dried (Na2SO4) and evaporated off to afford the desired compound (1.59 g).
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ice
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40 mL
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Synthesis routes and methods IV

Procedure details

4.12 mL (8.24 mmol) of trimethyl aluminum (2.0 M toluene solution) was dropwise added to a 10 mL of toluene containing 441 mg (8.24 mmol) of ammonium chloride at room temperature. After stirring for 1.5 hours, 1 g (8.25 mmol) of 4-fluorobenzonitrile was added thereto and the resulting mixture was heated to 85° C. for 9 hours. After completion of a reaction, the reaction solution was cooled, then poured into 100 mL of chloroform containing 500 g of silica gel and filtered off. The residue was washed with 100 mL of methanol and distillation was conducted to give 821 mg (5.9 mmol) of the title compound in a yield of 71%.
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4.12 mL
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Yield
71%

Synthesis routes and methods V

Procedure details

To a solution of hexamethyldisilazane (19.4 g, 120 mmol) in diethyl ether (200 ml) was added dropwise a 1.6 N solution (75.0 ml, 120 mmol) of n-butyllithium in hexane under ice-cooling. Thereto 4-fluorobenzonitrile (7.01 g, 57.9 mmol) was added, followed by stirring at room temperature for 2 hours. Thereto 3 N hydrochloric acid (80 ml) was added dropwise under ice-cooling, and the reaction mixture was stirred under ice-cooling for 0.5 hour. Water (200 ml) was added thereto, and the diethyl ether layer was removed. The aqueous layer was basified with an aqueous 3 N sodium hydroxide solution, and then extracted with chloroform. The extracts were dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to give 4.90 g (61.3%) of the desired product as a solid.
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19.4 g
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Yield
61.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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